PU-H71

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PU-H71 is a small molecule inhibitor that targets Heat Shock Protein 90 Alpha (HSP90α) []. HSP90α is a chaperone protein that helps other proteins fold and function properly. Many cancer cells are dependent on HSP90α for the survival of oncogenic proteins [, ]. By inhibiting HSP90α, PU-H71 disrupts the function of these cancer-promoting proteins, leading to cancer cell death.

PU-H71 as a potential anti-cancer agent

PU-H71 has been studied as a potential treatment for various cancers, including breast cancer, lung cancer, and leukemia [, , ]. Research suggests that PU-H71 may work by:

- Inducing cancer cell death (apoptosis) [, , ]

- Inhibiting the growth and spread of cancer cells [, ]

- Increasing the sensitivity of cancer cells to other therapies [, ]

Here are some specific examples from scientific research:

- A study published in Acta Biochimica Polonica showed that PU-H71, in combination with another drug, induced apoptosis in triple-negative breast cancer cells [].

- A study published in the National Institutes of Health (NIH) library suggests that PU-H71 may be effective in combination with other therapies for triple-negative breast cancer [].

PU-H71 for Cancer Imaging

PU-H71 can be radiolabeled, which means it can be attached to a radioactive isotope. This allows PU-H71 to be used for imaging tumors that have high levels of HSP90α []. Imaging with radiolabeled PU-H71 may help doctors diagnose cancer, monitor treatment response, and identify tumors that are likely to respond to HSP90 inhibitor therapy [].

Here are some additional details from a scientific publication:

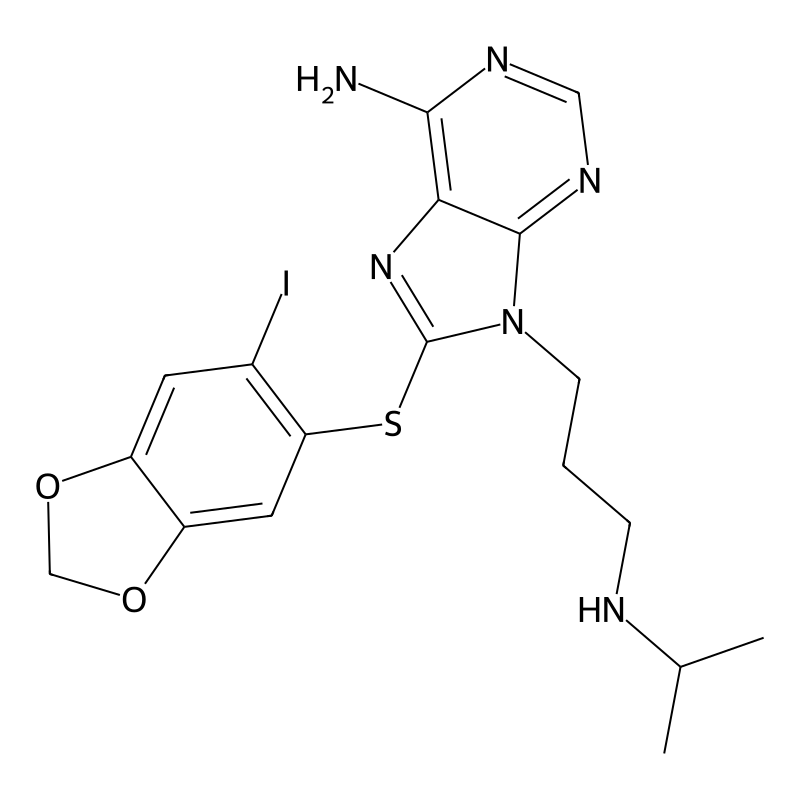

PU-H71 is a novel inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the proper folding and function of various proteins involved in cell signaling, growth, and survival. Specifically, PU-H71 is a purine scaffold derivative designed to exhibit high solubility and specificity for the ATP-binding site of Hsp90, making it a promising candidate for cancer therapy. Its structural formula is characterized by the presence of a 6-iodo-1,3-benzodioxole moiety, which enhances its binding affinity to Hsp90α, particularly in tumorigenic cells .

PU-H71 acts by competitively binding to the ATP-binding pocket of Hsp90, preventing ATP hydrolysis, a critical step in the chaperone cycle []. This disrupts Hsp90's ability to stabilize and fold various client proteins essential for cancer cell survival, such as HER2, EGFR, and mutant p53 [, ]. PU-H71 can also induce endoplasmic reticulum (ER) stress and trigger apoptosis (programmed cell death) in cancer cells [].

Studies have shown that PU-H71 is particularly effective against triple-negative breast cancer (TNBC), a highly aggressive form of breast cancer with limited treatment options []. PU-H71 can induce complete responses in TNBC models by downregulating and inactivating multiple oncoproteins involved in tumor growth, survival, and metastasis [].

Furthermore, PU-H71 has been shown to increase the radiosensitivity of breast cancer cells, potentially enhancing the effectiveness of radiation therapy [].

The metabolism of PU-H71 involves several phase 1 reactions primarily occurring in liver microsomes. Key metabolic processes include:

- S-oxidation

- N-dealkylation

- De-iodination

- O-demethylation

The O-demethylation reaction is particularly significant as it leads to the formation of a catechol metabolite. Other notable metabolites identified include de-isopropyl PU-H71, de-methyl PU-H71, and glucuronides of the open ring form of PU-H71 .

PU-H71 has demonstrated significant biological activity as an Hsp90 inhibitor, leading to the sensitization of cancer cells to radiation therapy. It inhibits key DNA repair pathways, specifically homologous recombination (HR) and non-homologous end joining (NHEJ), which are crucial for repairing double-strand breaks in DNA. This inhibition enhances the efficacy of radiotherapy by increasing cancer cell radiosensitivity . In preclinical models, PU-H71 has shown potential in inducing apoptosis through mechanisms involving endoplasmic reticulum stress and mitochondrial pathways .

The synthesis of PU-H71 involves modifications to the original compound PU-3, which was the first Hsp90 inhibitor to show efficacy in cancer cell lines. The synthetic route includes:

- Formation of the purine scaffold: This involves creating a purine base that can effectively bind to Hsp90.

- Introduction of functional groups: The addition of a 6-iodo-1,3-benzodioxole group enhances solubility and specificity.

- Final adjustments: Further chemical modifications ensure optimal binding affinity and biological activity.

The synthesis process aims to achieve high yields while maintaining purity suitable for clinical applications .

PU-H71 is currently being investigated for its potential applications in cancer therapy, particularly for solid tumors and lymphomas. It is undergoing clinical trials to assess its effectiveness and safety profile. Additionally, its ability to sensitize cancer cells to radiation makes it a candidate for combination therapies aimed at enhancing the therapeutic effects of existing treatments .

Interaction studies have shown that PU-H71 disrupts critical signaling pathways involved in DNA repair mechanisms. Specifically, it inhibits the phosphorylation of DNA-PK catalytic subunit (DNA-PKcs), which is essential for NHEJ repair efficiency. Furthermore, PU-H71 decreases the expression levels of proteins such as Rad51 and Ku70, both pivotal in HR and NHEJ pathways . These interactions underscore its potential as a radiosensitizer in cancer treatment.

Several compounds share structural or functional similarities with PU-H71. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 17-AAG | Hsp90 inhibitor | First generation Hsp90 inhibitor; less selective than PU-H71 |

| PU-3 | Hsp90 inhibitor | Predecessor to PU-H71; less effective than PU-H71 |

| Radicicol | Hsp90 inhibitor | Natural product with broader spectrum but lower potency |

| Geldanamycin | Hsp90 inhibitor | Potent but associated with toxicity issues |

| Prodigiosin | Induces apoptosis via multiple pathways | Shows synergistic effects when combined with PU-H71 |

PU-H71 stands out due to its high specificity for tumorigenic cells and its unique ability to inhibit both HR and NHEJ pathways effectively, making it a promising candidate for enhancing cancer treatment outcomes through combination therapies .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Patel et al. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of HER2. Nature Chemical Biology, doi: 10.1038/nchembio.1335, published online 1 September 2013 http://www.nature.com/naturechemicalbiology